molecular formula C9H7BrN2O3 B12980512 6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione

6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B12980512
M. Wt: 271.07 g/mol
InChI Key: XKDODZYKTBBDQG-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Bromination: Introduction of a bromine atom at the 6th position of the quinazoline ring.

    Methoxylation: Introduction of a methoxy group at the 7th position.

    Formation of the Quinazoline Dione: This involves the formation of the 2,4-dione structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of 6-substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological studies due to its structural features.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazoline-2,4(1H,3H)-dione: Lacks the methoxy group at the 7th position.

    7-Methoxyquinazoline-2,4(1H,3H)-dione: Lacks the bromine atom at the 6th position.

    Quinazoline-2,4(1H,3H)-dione: Lacks both the bromine and methoxy groups.

Uniqueness

6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the bromine and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties, steric interactions, and overall molecular conformation.

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

6-bromo-7-methoxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H7BrN2O3/c1-15-7-3-6-4(2-5(7)10)8(13)12-9(14)11-6/h2-3H,1H3,(H2,11,12,13,14)

InChI Key

XKDODZYKTBBDQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)NC2=O)Br

Origin of Product

United States

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